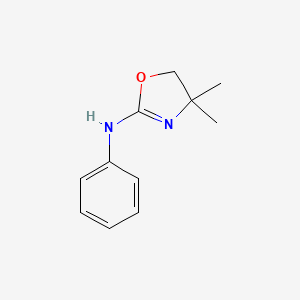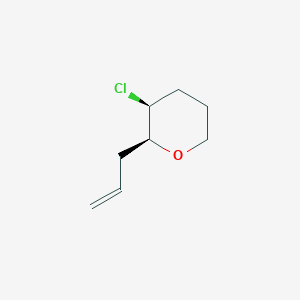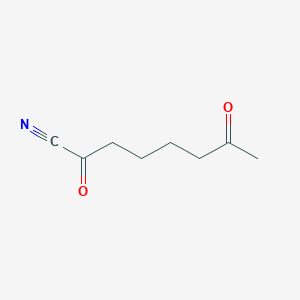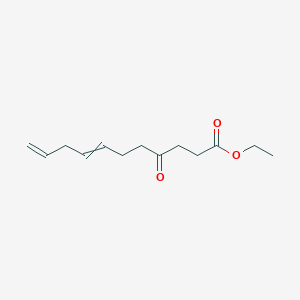![molecular formula C12H20N2O2 B14353640 (1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone CAS No. 95880-78-7](/img/structure/B14353640.png)
(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(1-azabicyclo[222]oct-2-ylcarbonyl)- is a complex organic compound that features both morpholine and azabicyclo[222]octane structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(1-azabicyclo[2.2.2]oct-2-ylcarbonyl)- typically involves the reaction of morpholine with a suitable azabicyclo[2.2.2]octane derivative. One common method involves the use of 1-azabicyclo[2.2.2]octane-2-carbonyl chloride as a starting material, which reacts with morpholine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(1-azabicyclo[2.2.2]oct-2-ylcarbonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring or the azabicyclo[2.2.2]octane moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield morpholine-4-carboxylic acid derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Morpholine, 4-(1-azabicyclo[2.2.2]oct-2-ylcarbonyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Morpholine, 4-(1-azabicyclo[2.2.2]oct-2-ylcarbonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a similar morpholine ring structure.
1-Azabicyclo[2.2.2]octane: Shares the azabicyclo[2.2.2]octane moiety.
Quinuclidine: Another bicyclic amine with similar structural features.
Uniqueness
Morpholine, 4-(1-azabicyclo[2.2.2]oct-2-ylcarbonyl)- is unique due to the combination of the morpholine and azabicyclo[2.2.2]octane structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
95880-78-7 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-2-yl(morpholin-4-yl)methanone |
InChI |
InChI=1S/C12H20N2O2/c15-12(14-5-7-16-8-6-14)11-9-10-1-3-13(11)4-2-10/h10-11H,1-9H2 |
InChI Key |
PVWWUXKQSDJMIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1CC2C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



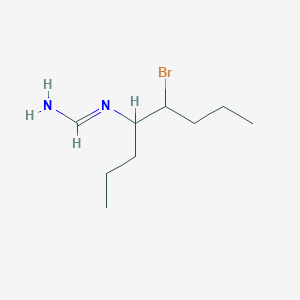
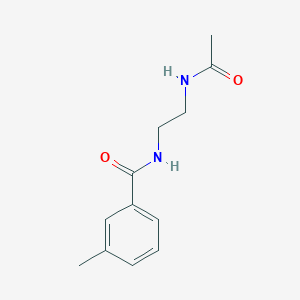
![2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid](/img/structure/B14353572.png)
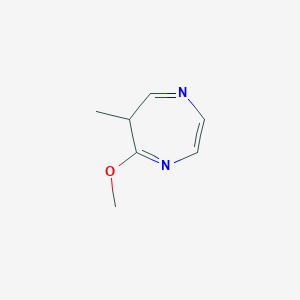
![N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14353587.png)

![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(benzene-4,1,2-triyl) tetraacetate](/img/structure/B14353602.png)
![4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14353603.png)
